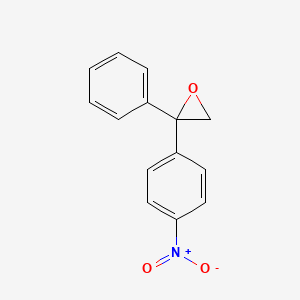
2-(4-Nitrophenyl)-2-phenyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-2-phenyloxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group and a 4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-phenyloxirane typically involves the reaction of 4-nitrobenzaldehyde with styrene oxide. The reaction is catalyzed by a base such as potassium carbonate in a solvent like methanol. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic attack on the epoxide ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)-2-phenyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of 4-nitrobenzophenone or 4-nitrobenzoic acid.
Reduction: Formation of 4-aminophenyl-2-phenyloxirane.
Substitution: Formation of various substituted oxiranes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-2-phenyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide ring.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)-2-phenyloxirane involves the reactivity of its epoxide ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The nitro group can also participate in electron-withdrawing interactions, influencing the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenyl)-2-phenyloxirane: Characterized by the presence of both a nitro group and an epoxide ring.
4-Nitrophenylacetic acid: Contains a nitro group but lacks the epoxide ring.
4-Nitrophenylchloroformate: Contains a nitro group and a chloroformate group but lacks the epoxide ring.
Uniqueness
This compound is unique due to the combination of its epoxide ring and nitro group, which imparts distinct reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
80909-80-4 |
|---|---|
Formule moléculaire |
C14H11NO3 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-2-phenyloxirane |
InChI |
InChI=1S/C14H11NO3/c16-15(17)13-8-6-12(7-9-13)14(10-18-14)11-4-2-1-3-5-11/h1-9H,10H2 |
Clé InChI |
ZXLRVVLLTMAJJQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


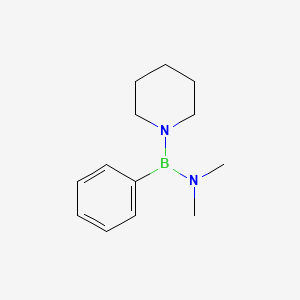
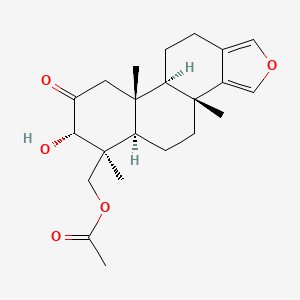

![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
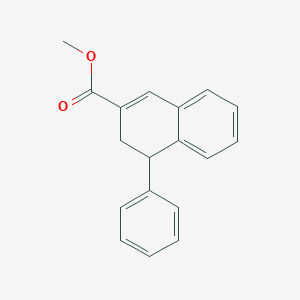
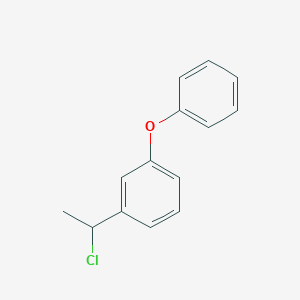
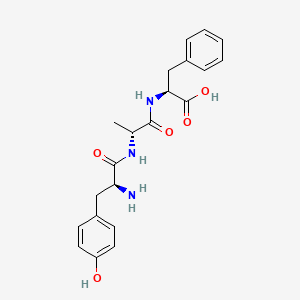
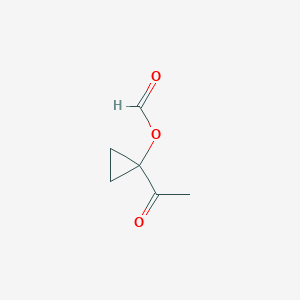
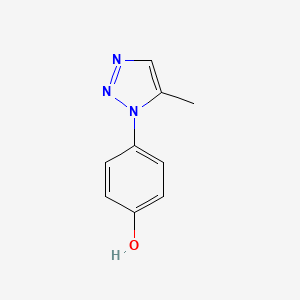
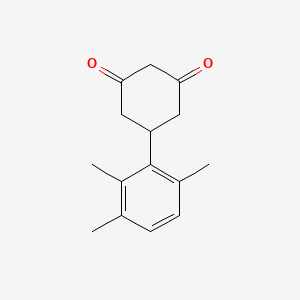
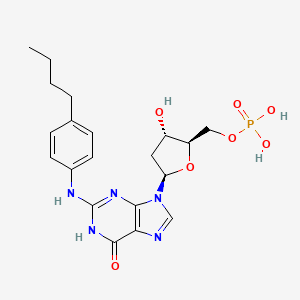
![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)

